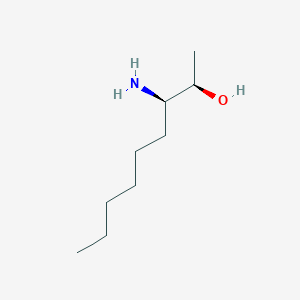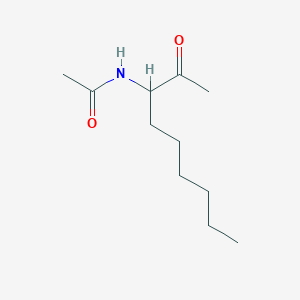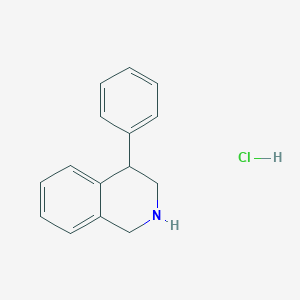
1-Propylxanthine
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propyl-3,7-dihydro-purine-2,6-dione can be synthesized through various methods. One common approach involves the alkylation of theobromine with propyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide . The reaction is typically carried out under reflux conditions.
Industrial Production Methods: Industrial production of 1-Propyl-3,7-dihydro-purine-2,6-dione often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Reaktionstypen: 1-Propyl-3,7-Dihydro-purin-2,6-dion durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können zu verschiedenen reduzierten Formen der Verbindung führen.
Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere an den Stickstoffatomen im Purinring.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Halogenierungsmittel wie Brom oder Chlor können für Substitutionsreaktionen verwendet werden.
Hauptprodukte:
Oxidation: Oxidierte Derivate der Verbindung.
Reduktion: Reduzierte Formen der Verbindung.
Substitution: Halogenierte Derivate.
Wissenschaftliche Forschungsanwendungen
1-Propyl-3,7-Dihydro-purin-2,6-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Referenzverbindung in der analytischen Chemie verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Enzyminhibition.
Industrie: Wird bei der Entwicklung von Arzneimitteln und als Forschungswerkzeug in der Wirkstoffforschung eingesetzt.
5. Wirkmechanismus
1-Propyl-3,7-Dihydro-purin-2,6-dion entfaltet seine Wirkung hauptsächlich durch Hemmung der Erythrozyten-Phosphodiesterase, was zu einer Erhöhung der zyklischen Adenosinmonophosphat (cAMP)-Aktivität führt. Dies führt dazu, dass die Erythrozytenmembran resistenter gegen Verformung wird. Zusätzlich wirkt es als Antagonist an Adenosinrezeptoren, was zu seinen bronchodilatorischen Eigenschaften beiträgt .
Ähnliche Verbindungen:
Theophyllin: 1,3-Dimethylxanthin, wird als Bronchodilatator eingesetzt.
Koffein: 1,3,7-Trimethylxanthin, ein Stimulans des zentralen Nervensystems.
Theobromin: 3,7-Dimethylxanthin, kommt in Kakao und Schokolade vor.
Einzigartigkeit: 1-Propyl-3,7-Dihydro-purin-2,6-dion ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das im Vergleich zu anderen Xanthinderivaten bestimmte pharmakologische Eigenschaften verleiht. Seine Fähigkeit, die Erythrozyten-Phosphodiesterase zu hemmen und als Adenosinrezeptor-Antagonist zu wirken, macht es besonders wertvoll in der Atemwegsmedizin .
Wirkmechanismus
1-Propyl-3,7-dihydro-purine-2,6-dione exerts its effects primarily by inhibiting erythrocyte phosphodiesterase, leading to an increase in cyclic adenosine monophosphate (cAMP) activity. This results in the erythrocyte membrane becoming more resistant to deformity. Additionally, it acts as an antagonist to adenosine receptors, which contributes to its bronchodilator properties .
Vergleich Mit ähnlichen Verbindungen
Theophylline: 1,3-Dimethylxanthine, used as a bronchodilator.
Caffeine: 1,3,7-Trimethylxanthine, a central nervous system stimulant.
Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate.
Uniqueness: 1-Propyl-3,7-dihydro-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other xanthine derivatives. Its ability to inhibit erythrocyte phosphodiesterase and act as an adenosine receptor antagonist makes it particularly valuable in respiratory medicine .
Eigenschaften
IUPAC Name |
1-propyl-3,7-dihydropurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-2-3-12-7(13)5-6(10-4-9-5)11-8(12)14/h4H,2-3H2,1H3,(H,9,10)(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBONKMODGBEOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(NC1=O)N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146367 | |
| Record name | 1-Propylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104285-82-7 | |
| Record name | 1-Propylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104285827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


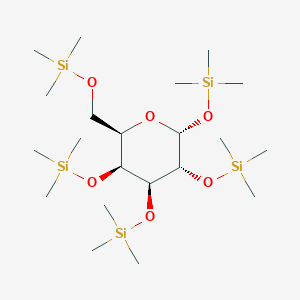
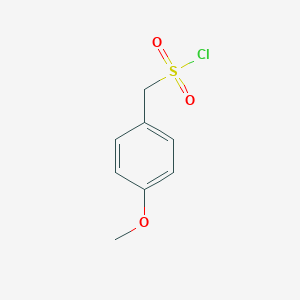
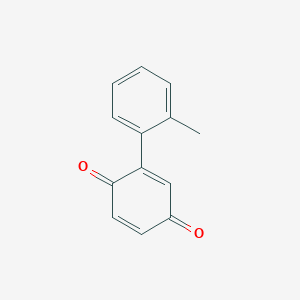
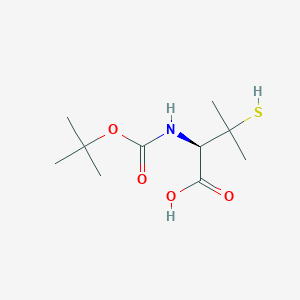
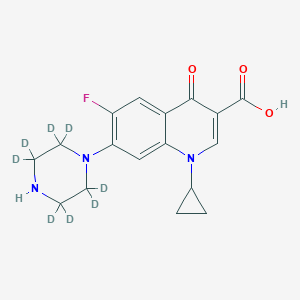

![2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B20090.png)
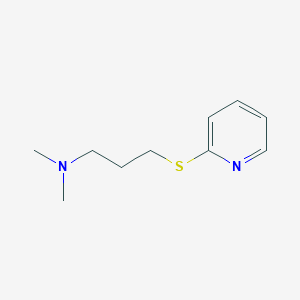
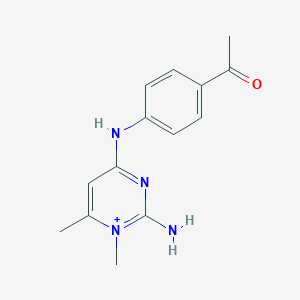
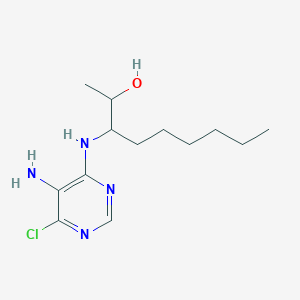
![N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide](/img/structure/B20105.png)
